7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid
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Overview
Description
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrazine core substituted with an amino group at the 7th position and a carboxylic acid group at the 6th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylthieno[2,3-b]pyrazine with an amino group can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced synthetic techniques and catalysts to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylate: The ester form of the compound.
Uniqueness
7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-3-2-10-5-4(9)6(8(12)13)14-7(5)11-3/h2H,9H2,1H3,(H,12,13) |
InChI Key |
ADSZISOUOKOIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C(SC2=N1)C(=O)O)N |
Origin of Product |
United States |
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